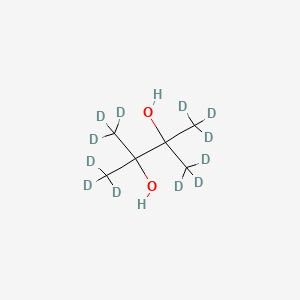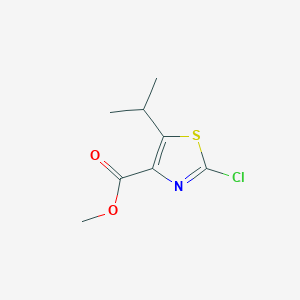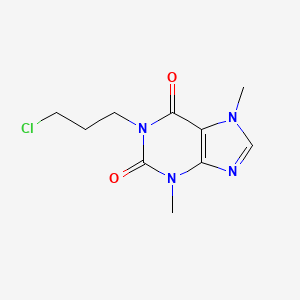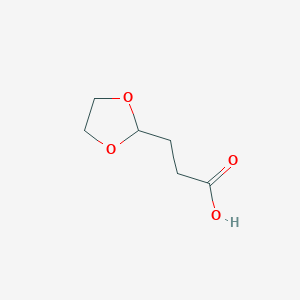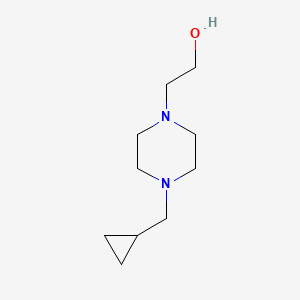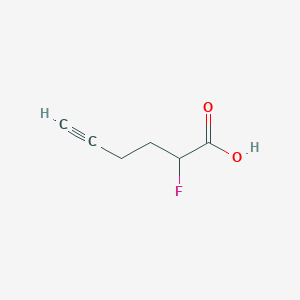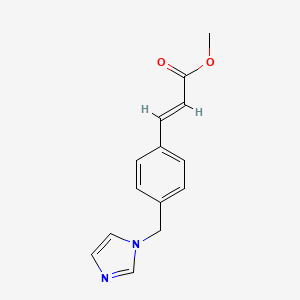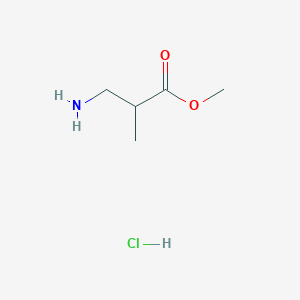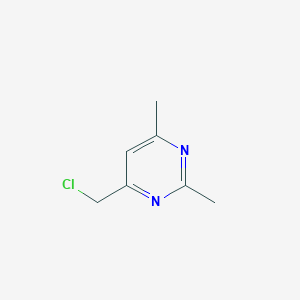
4-(Chloromethyl)-2,6-dimethylpyrimidine
描述
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (color, state of matter under normal conditions) and where it is commonly found or used .
Synthesis Analysis
This involves the methods and processes used to create the compound. It includes the raw materials used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule of the compound. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions favorable for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .科学研究应用
Tautomerism and Crystal Structures
4-(Chloromethyl)-2,6-dimethylpyrimidine plays a significant role in the study of tautomerism and crystal structures. A study focused on the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interaction with other compounds, highlighting the importance of molecular recognition processes involving hydrogen bonding, crucial in pharmaceuticals containing aminopyrimidine functionality (Rajam et al., 2017). This research contributes to understanding the crystalline structures and hydrogen bonding in pyrimidine derivatives.
Cocrystal Design
The compound is used in designing cocrystals involving carboxylic acids. A study by Rajam et al. (2018) prepared and characterized cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, revealing insights into hydrogen bonding interactions and crystal packing. This research is vital for understanding the formation and stability of cocrystals in pharmaceutical design (Rajam et al., 2018).
Ligand Behavior in Metal Complexes
4-(Chloromethyl)-2,6-dimethylpyrimidine demonstrates ambidentate ligand behavior, interacting with metal ions to form complexes. Goodgame and Johns (1981) reported the preparation of complexes with divalent metal ions, which is significant in understanding ligand-metal interactions and the development of metal-based drugs and catalysts (Goodgame & Johns, 1981).
Theoretical Calculations and Chemical Properties
The compound's theoretical aspects are explored through calculations and chemical property analyses. Ren et al. (2006) conducted theoretical investigations of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, which is synthesized using 2-amino-4,6-dimethylpyrimidine, providing insights into atomic net charges and molecular interactions (Ren et al., 2006).
Charge Transfer Complexation
The compound is studied for its role in charge transfer complexation. Rabie et al. (2007) investigated the interactions of 4-amino-5-chloro-2,6-dimethylpyrimidine with iodine, revealing important aspects of electronic absorption spectra in charge transfer processes. This is essential for understanding electron donor-acceptor interactions in molecular systems (Rabie et al., 2007).
安全和危害
未来方向
属性
IUPAC Name |
4-(chloromethyl)-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-7(4-8)10-6(2)9-5/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERIJAOLNBXPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522515 | |
| Record name | 4-(Chloromethyl)-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,6-dimethylpyrimidine | |
CAS RN |
89966-86-9 | |
| Record name | 4-(Chloromethyl)-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
